molecular formula C5H4ClN3O2 B1588004 6-Chloro-5-nitropyridin-2-amine CAS No. 84487-03-6

6-Chloro-5-nitropyridin-2-amine

Cat. No.: B1588004
CAS No.: 84487-03-6
M. Wt: 173.56 g/mol
InChI Key: XVJLWPXRQLPUPT-UHFFFAOYSA-N
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Description

6-Chloro-5-nitropyridin-2-amine is a chemical compound with the molecular formula C5H4ClN3O2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Mechanism of Action

Target of Action

The primary targets of 6-Chloro-5-nitropyridin-2-amine are currently unknown. This compound is a raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs

Mode of Action

The specific mode of action of This compound It is known that nitropyridines can react with N2O5 in an organic solvent to give the N-nitropyridinium ion . .

Biochemical Pathways

The biochemical pathways affected by This compound Nitropyridines have been known to undergo reactions involving nitro group migration and substitution

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform , which may influence its bioavailability. More research is needed to outline its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-nitropyridin-2-amine typically involves the nitration of 2-chloro-5-nitropyridine. One common method includes the reaction of 2-chloro-5-nitropyridine with ammonia under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as methanol, and at a temperature range of 50-70°C. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to various purification steps, including crystallization and filtration, to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-nitropyridin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas are typical.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Formation of 6-amino-5-nitropyridin-2-amine or 6-thio-5-nitropyridin-2-amine.

    Reduction: Formation of 6-chloro-5-aminopyridin-2-amine.

    Oxidation: Formation of various oxidized pyridine derivatives.

Comparison with Similar Compounds

6-Chloro-5-nitropyridin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-chloro-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJLWPXRQLPUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80233475
Record name Pyridine, 2-amino-6-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80233475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84487-03-6
Record name Pyridine, 2-amino-6-chloro-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084487036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-amino-6-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80233475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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